15-Hydroxy Lubiprostone-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
15-Hydroxy Lubiprostone-d7 is a deuterium-labeled derivative of 15-Hydroxy Lubiprostone. It is a stable isotope used primarily in scientific research. Lubiprostone itself is a fatty acid derived from prostaglandin E1 and is known for its role as a chloride channel activator, used in the treatment of gastrointestinal disorders .
Preparation Methods
The synthesis of 15-Hydroxy Lubiprostone-d7 involves the incorporation of deuterium, a stable heavy isotope of hydrogen, into the molecular structure of 15-Hydroxy Lubiprostone. This process is typically carried out using deuterated reagents and solvents under controlled conditions to ensure the precise placement of deuterium atoms . Industrial production methods for such isotopically labeled compounds often involve multi-step synthesis processes, including the use of deuterated starting materials and catalysts to achieve high purity and yield .
Chemical Reactions Analysis
15-Hydroxy Lubiprostone-d7 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
15-Hydroxy Lubiprostone-d7 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its applications include:
Pharmacokinetic Studies: Used as a tracer to study the absorption, distribution, metabolism, and excretion of drugs.
Metabolic Profiling: Helps in understanding the metabolic pathways and identifying metabolites.
Quantitative Analysis: Used in mass spectrometry for the quantification of drug levels in biological samples.
Drug Development: Assists in the development of new drugs by providing insights into the pharmacokinetic and metabolic profiles
Mechanism of Action
15-Hydroxy Lubiprostone-d7, like its parent compound Lubiprostone, acts by activating chloride channels in the gastrointestinal tract. This activation leads to increased secretion of chloride-rich fluid, which helps to soften stool and promote bowel movements. The molecular targets include ClC-2 chloride channels located on the apical side of the gastrointestinal epithelial cells . This action is independent of the protein kinase A pathway .
Comparison with Similar Compounds
15-Hydroxy Lubiprostone-d7 is unique due to its deuterium labeling, which provides distinct advantages in scientific research. Similar compounds include:
Lubiprostone: The parent compound, used clinically for treating gastrointestinal disorders.
15-Hydroxy Lubiprostone: The non-deuterated form, used in various biochemical studies.
Other Isotope-Labeled Compounds: Such as deuterium-labeled fatty acids and prostaglandin analogs, used for similar research purposes
Properties
Molecular Formula |
C20H34F2O5 |
---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
7-[(1R,2R,3R)-2-(6,6,7,7,8,8,8-heptadeuterio-4,4-difluoro-3-hydroxyoctyl)-3-hydroxy-5-oxocyclopentyl]heptanoic acid |
InChI |
InChI=1S/C20H34F2O5/c1-2-3-12-20(21,22)18(25)11-10-15-14(16(23)13-17(15)24)8-6-4-5-7-9-19(26)27/h14-15,17-18,24-25H,2-13H2,1H3,(H,26,27)/t14-,15-,17-,18?/m1/s1/i1D3,2D2,3D2 |
InChI Key |
PNVYHTHOCKTJCO-ZRQCAKFGSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CC(C(CC[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O)(F)F |
Canonical SMILES |
CCCCC(C(CCC1C(CC(=O)C1CCCCCCC(=O)O)O)O)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.